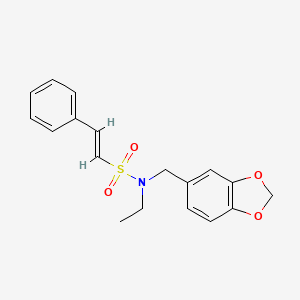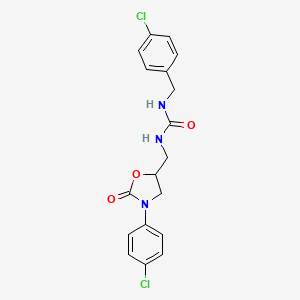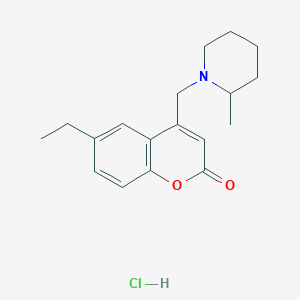![molecular formula C18H20N4O5S B2616692 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105247-93-5](/img/structure/B2616692.png)
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups, including an amide, a dioxole, and a pyrazole . These types of compounds are often found in pharmaceuticals and could have a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the coupling of the different components . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound includes several rings, which could contribute to its stability and reactivity . The presence of the amide group could also affect its solubility and interactions with biological molecules.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present . The amide group could participate in condensation reactions, while the pyrazole ring could undergo substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . The presence of the amide group could affect its solubility, while the pyrazole ring could affect its stability and reactivity.Aplicaciones Científicas De Investigación
Scientific Research Applications of Analogous Compounds
Although the exact compound was not identified, it is worth noting that similar chemical structures, such as pyrazole, pyrimidine, and benzothiazole derivatives, have been extensively studied for their biological activities and potential applications in medicinal chemistry. These compounds have shown a range of activities, from antibacterial and anti-inflammatory properties to anticancer and antiviral effects. Their synthesis and biological evaluation are of significant interest for developing new therapeutic agents.
Antibacterial and Antifungal Activities
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. For example, pyrazole derivatives have demonstrated promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (M. Palkar et al., 2017) Medicinal Chemistry Research.
Anti-Inflammatory and Analgesic Properties
Novel benzodifuranyl compounds derived from natural products have shown COX-1/COX-2 inhibition, displaying significant analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020) Molecules.
Anticancer Activities
Various synthesized pyrazole and pyrimidine derivatives have been screened for their cytotoxicity against different cancer cell lines, indicating potential as anticancer agents. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles exhibited remarkable activity against avian influenza virus, highlighting their potential in antiviral and anticancer applications (A. Hebishy et al., 2020) ACS Omega.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-25-5-4-19-16(23)7-22-17(12-8-28-9-13(12)21-22)20-18(24)11-2-3-14-15(6-11)27-10-26-14/h2-3,6H,4-5,7-10H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGCPCBMFGWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2616614.png)

![Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2616617.png)

![2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2616621.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616622.png)
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2616623.png)

![1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2616627.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616628.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2616629.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)
